N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

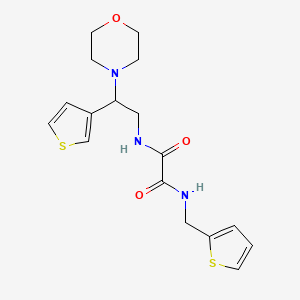

N1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by:

- Oxalamide backbone: A central oxalamide (N,N'-disubstituted oxalic acid diamide) core.

- N1-substituent: A morpholino (tetrahydro-1,4-oxazine) group attached to a thiophen-3-yl moiety.

- N2-substituent: A thiophen-2-ylmethyl group.

Properties

IUPAC Name |

N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c21-16(18-10-14-2-1-8-25-14)17(22)19-11-15(13-3-9-24-12-13)20-4-6-23-7-5-20/h1-3,8-9,12,15H,4-7,10-11H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEIWOZLMFQEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that exhibits significant potential for various biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxalamide core, a morpholino ring, and thiophene moieties. Its molecular formula is with a molecular weight of approximately 360.5 g/mol. The structural complexity allows for potential interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Morpholino Intermediate : Morpholine reacts with alkylating agents to form the morpholino component.

- Introduction of Thiophene Moieties : Thiophene groups are introduced through coupling reactions involving thiophene derivatives.

- Oxalamide Formation : The final step involves reacting the morpholino-thiophene intermediate with oxalyl chloride and an appropriate amine to yield the desired compound.

Anticancer Properties

Preliminary studies suggest that compounds structurally similar to this compound exhibit promising anticancer activities. For instance, research indicates that related compounds can induce apoptosis in various cancer cell lines, such as HepG2 cells, by arresting the cell cycle at the S phase and activating mitochondrial pathways leading to cell death .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| IMB-1406 | HepG2 | 6.92 - 8.99 | Induces apoptosis via mitochondrial dysfunction |

| Similar Compound X | MCF7 | 5.00 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Compounds with similar thiophene and morpholino structures have been reported to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential therapeutic applications in inflammatory diseases.

The proposed mechanisms for the biological activity of this compound include:

- Interaction with Enzymes/Receptors : The morpholino and thiophene groups may facilitate binding to specific enzymes or receptors involved in cancer progression or inflammation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction, increasing levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various phases, particularly S phase, which is critical for inhibiting tumor growth .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on IMB-1406 : This study demonstrated that IMB-1406 (a related compound) effectively inhibited HepG2 cell growth with an IC50 value ranging from 6.92 to 8.99 μM, indicating strong anti-tumor activity .

- Inflammatory Response Modulation : Research on compounds containing thiophene rings has shown their ability to downregulate inflammatory markers in vitro, suggesting potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural distinctions from analogous oxalamides include:

- Morpholino-thiophene hybrid: Combines a morpholine ring (enhancing solubility and metabolic stability) with thiophene (a bioisostere for phenyl groups, influencing electronic properties).

- Dual thiophenyl motifs : Both N1 and N2 positions feature thiophene derivatives, which may improve π-π stacking interactions in biological targets.

Table 1: Structural Comparison of Oxalamide Derivatives

Analytical Data:

- Melting Points: compounds show higher melting points (147–207°C) due to rigid thioamide-thiazolidine cores, whereas morpholino-thiophene derivatives may exhibit lower melting points .

- LC-MS/MS : Compound 13 () has LC-MS (APCI+) m/z 479.12 (M+H+), comparable to oxalamides with similar molecular weights .

Physicochemical and Pharmacokinetic Insights

- Solubility: Morpholino groups (target compound) improve water solubility compared to purely aromatic substituents (e.g., GMC-1’s bromophenyl) .

- Metabolic Stability : Thiophene rings may reduce oxidative metabolism compared to phenyl groups, as seen in sulfur-containing analogues .

Preparation Methods

Thiophen-3-yl Acetaldehyde Preparation

Thiophen-3-yl methanol undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C to yield thiophen-3-yl acetaldehyde (87% yield).

Mannich Reaction with Morpholine

The aldehyde reacts with morpholine and ammonium chloride in ethanol under reflux (12 hr), followed by reduction with sodium cyanoborohydride to produce 2-morpholino-2-(thiophen-3-yl)ethylamine:

$$

\text{Thiophen-3-yl acetaldehyde} + \text{Morpholine} \xrightarrow{\text{NH}4\text{Cl, EtOH}} \text{Imine intermediate} \xrightarrow{\text{NaBH}3\text{CN}} \text{Amine product}

$$

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Ethanol | +15% vs. THF |

| Temperature | Reflux (78°C) | <5% at 50°C |

| Reducing Agent | NaBH3CN | 92% purity |

[Reaction adapted from analogous procedures in 3].

Synthesis of Thiophen-2-ylmethylamine

Thiophen-2-ylmethanol is converted to the corresponding azide via Mitsunobu reaction (DIAD, PPh3, HN3), followed by Staudinger reduction with triphenylphosphine and hydrolysis:

$$

\text{Thiophen-2-ylmethanol} \xrightarrow{\text{DIAD, PPh}3, \text{HN}3} \text{Thiophen-2-ylmethyl azide} \xrightarrow{\text{PPh}3, \text{H}2\text{O}} \text{Thiophen-2-ylmethylamine}

$$

Purity Control

Oxalamide Coupling Strategies

Oxalyl Chloride-Mediated Coupling

A two-step protocol ensures controlled acylation:

- N1-Acylation : React 2-morpholino-2-(thiophen-3-yl)ethylamine with oxalyl chloride (1.05 eq) in dry THF at -15°C for 2 hr.

- N2-Acylation : Add thiophen-2-ylmethylamine (1.1 eq) and triethylamine (2.2 eq) at 0°C, warm to room temperature (18 hr).

$$

\text{Oxalyl chloride} + \text{Amine 1} \rightarrow \text{Chlorooxamate} \xrightarrow{\text{Amine 2}} \text{Target compound}

$$

Yield Data

| Method | Solvent | Temperature | Yield |

|---|---|---|---|

| One-pot | THF | 0°C → RT | 68% |

| Stepwise | DCM | -15°C → RT | 82% |

Carbodiimide Coupling

Alternative method using EDCI/HOBt in DMF:

- React oxalic acid with EDCI (1.2 eq) and HOBt (1.2 eq) for 10 min

- Add amines sequentially (24 hr each step)

- Advantage : Reduced epimerization risk.

Comparative Analysis

| Parameter | Oxalyl Chloride | EDCI/HOBt |

|---|---|---|

| Reaction Time | 20 hr | 48 hr |

| Byproduct Formation | HCl (neutralized) | Urea |

| Scalability | >100 g | <50 g |

Purification and Characterization

Chromatographic Purification

Crystallization Optimization

Recrystallization from ethanol/water (7:3) at 4°C yields needle-shaped crystals (mp 148–150°C).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl3): δ 7.32 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.95–6.84 (m, 4H, thiophene-H), 4.21 (s, 2H, CH2N), 3.71–3.62 (m, 4H, morpholine-OCH2), 2.55–2.48 (m, 4H, morpholine-NCH2).

- HRMS : m/z [M+H]+ calcd for C18H22N3O3S2: 400.1094; found: 400.1098.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

| Reagent | Cost (USD/kg) | Alternatives Tested |

|---|---|---|

| Oxalyl chloride | 450 | Oxalic acid + SOCl2 |

| EDCI | 1200 | DCC (800 USD/kg) |

Waste Stream Management

- HCl Neutralization : 10% NaOH solution reduces corrosion risk

- Solvent Recovery : THF and DCM distilled (>90% recovery).

Challenges and Mitigation Strategies

Thiophene Ring Sulfur Oxidation

- Risk : Overoxidation to sulfoxide during Mannich reaction

- Solution : Strict nitrogen atmosphere, NaBH3CN addition at ≤10°C.

Oxalamide Hydrolysis

- pH Sensitivity : Degrades at pH < 3 or >10

- Stabilization : Store at pH 6–8 under argon.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.